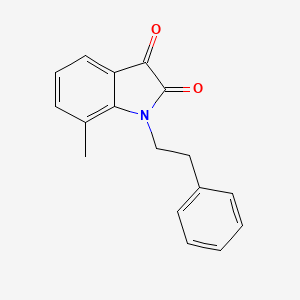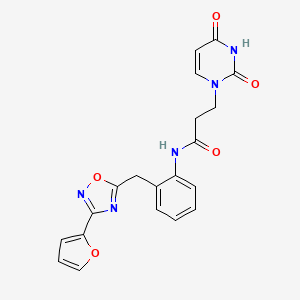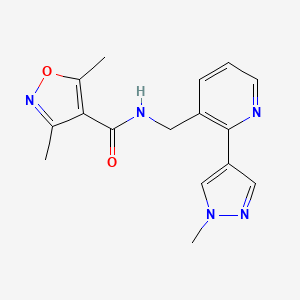![molecular formula C19H19N3O3S2 B2598298 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312603-74-0](/img/structure/B2598298.png)
4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to scientific literature or databases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the search results .Wissenschaftliche Forschungsanwendungen
DNA Interaction Studies
Research on similar compounds has explored their interaction with DNA, focusing on their binding affinity and specificity. This is crucial for developing drugs that target DNA or for designing molecules that can regulate gene expression. For example, studies on Hoechst 33258, a minor groove binder, have elucidated how these compounds recognize DNA sequences, providing a foundation for rational drug design aimed at DNA targets (Issar & Kakkar, 2013).
Antimicrobial and Antitumor Activity
Benzothiazole derivatives, closely related to the chemical structure , have been widely investigated for their antimicrobial and antitumor properties. The structural flexibility of benzothiazole allows for the synthesis of compounds with a broad spectrum of biological activities. For instance, derivatives have shown promising results as potential antitumor agents, highlighting the importance of the benzothiazole scaffold in medicinal chemistry (M. Iradyan et al., 2009).
Amyloid Imaging in Alzheimer's Disease
Compounds structurally similar to "4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide" have been utilized in the development of imaging agents for diseases like Alzheimer's. These agents bind to amyloid plaques in the brain, allowing for the visualization of disease progression through PET scans. This application is crucial for early diagnosis and monitoring the effectiveness of treatments (Nordberg, 2007).
Environmental and Material Applications
Research has also extended into the environmental sciences, where similar compounds are studied for their degradation processes and potential as environmental contaminants. Understanding the stability and reactivity of these compounds can lead to better waste management practices and the design of environmentally friendly materials (Qutob et al., 2022).
Optoelectronic Materials
The incorporation of benzothiazole and its derivatives into optoelectronic materials has been explored for their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. The unique properties of these compounds, such as their photophysical behaviors, make them suitable for use in creating novel materials with specific electronic and luminescent properties (Lipunova et al., 2018).
Wirkmechanismus
The mechanism of action for this compound is not provided in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-4-6-14(7-5-13)17-12-26-19(20-17)21-18(23)15-8-10-16(11-9-15)27(24,25)22(2)3/h4-12H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNJWJLYKEHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)
![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)
![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)

